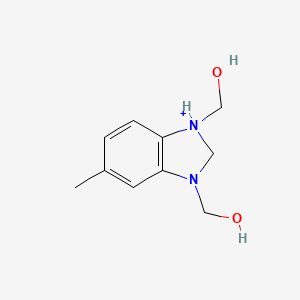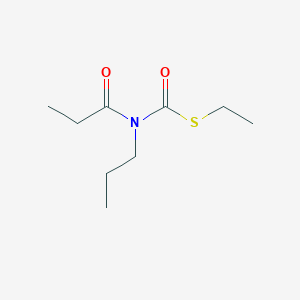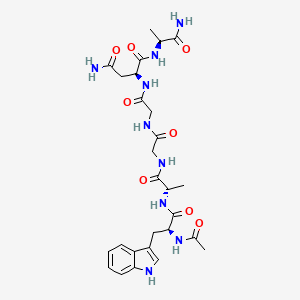
N-Acetyl-L-tryptophyl-L-alanylglycylglycyl-L-asparaginyl-L-alaninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-L-tryptophyl-L-alanylglycylglycyl-L-asparaginyl-L-alaninamide is a synthetic peptide compound It is composed of several amino acids, including tryptophan, alanine, glycine, asparagine, and alaninamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-tryptophyl-L-alanylglycylglycyl-L-asparaginyl-L-alaninamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Addition of the Next Amino Acid: The next protected amino acid is coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers to streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and reducing human error.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-L-tryptophyl-L-alanylglycylglycyl-L-asparaginyl-L-alaninamide can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the tryptophan residue, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are often used.
Substitution: Reagents like N-hydroxysuccinimide (NHS) esters and carbodiimides are used for functional group substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tryptophan residue can yield N-formylkynurenine, while reduction of disulfide bonds results in free thiol groups.
Scientific Research Applications
N-Acetyl-L-tryptophyl-L-alanylglycylglycyl-L-asparaginyl-L-alaninamide has several applications in scientific research:
Biochemistry: It is used to study protein-protein interactions and enzyme-substrate dynamics.
Medicine: The compound has potential therapeutic applications, including as a radioprotective agent.
Neuroscience: Research has shown its role in ameliorating cognitive decline and neuroinflammation in Alzheimer’s disease models.
Industrial: It can be used in the development of novel biomaterials and as a component in drug delivery systems.
Mechanism of Action
The mechanism of action of N-Acetyl-L-tryptophyl-L-alanylglycylglycyl-L-asparaginyl-L-alaninamide involves its interaction with specific molecular targets and pathways:
Oxidative Stress Modulation: The compound can neutralize oxidative stress by enhancing antioxidant enzyme activities.
Neuroprotection: It reduces neuroinflammatory pathways and tau protein levels, suggesting a protective role in neurodegenerative conditions.
DNA Protection: It protects DNA from radiation-induced damage by maintaining mitochondrial membrane integrity.
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-L-tryptophan: Known for its radioprotective properties and ability to modulate oxidative stress.
N-Acetyl-L-cysteine: An antioxidant that increases cellular glutathione levels and protects against oxidative damage.
Uniqueness
N-Acetyl-L-tryptophyl-L-alanylglycylglycyl-L-asparaginyl-L-alaninamide is unique due to its specific peptide sequence, which confers distinct biochemical properties and potential therapeutic applications. Its ability to modulate oxidative stress and provide neuroprotection sets it apart from other similar compounds.
Properties
CAS No. |
189261-16-3 |
|---|---|
Molecular Formula |
C27H37N9O8 |
Molecular Weight |
615.6 g/mol |
IUPAC Name |
(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]acetyl]amino]acetyl]amino]-N-[(2S)-1-amino-1-oxopropan-2-yl]butanediamide |
InChI |
InChI=1S/C27H37N9O8/c1-13(24(29)41)33-27(44)20(9-21(28)38)36-23(40)12-31-22(39)11-32-25(42)14(2)34-26(43)19(35-15(3)37)8-16-10-30-18-7-5-4-6-17(16)18/h4-7,10,13-14,19-20,30H,8-9,11-12H2,1-3H3,(H2,28,38)(H2,29,41)(H,31,39)(H,32,42)(H,33,44)(H,34,43)(H,35,37)(H,36,40)/t13-,14-,19-,20-/m0/s1 |
InChI Key |
JILQSTIIMCZXBF-FEBSWUBLSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)C |
Canonical SMILES |
CC(C(=O)N)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)CNC(=O)C(C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Trimethyl[2-(phenylselanyl)-3-(phenylsulfanyl)propyl]silane](/img/structure/B14264055.png)
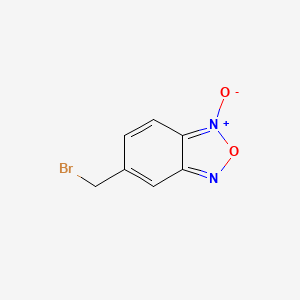

![3-Fluoro-4-[(hydroxyimino)methyl]benzonitrile](/img/structure/B14264071.png)
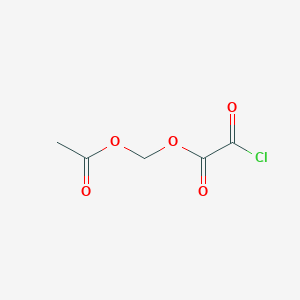
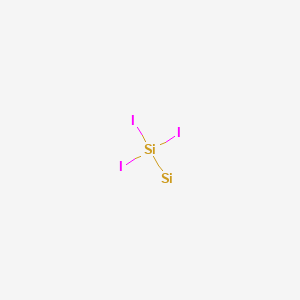
![3-[3-(Carboxymethoxy)-4-methoxyphenyl]prop-2-enoic acid](/img/structure/B14264086.png)

![Benzaldehyde, 4,4'-[1,2-phenylenebis(methyleneoxy)]bis-](/img/structure/B14264095.png)
